N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which include imidazo[2,1-b]thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
A study on similar compounds has predicted their adme properties in silico .
Result of Action
It is known that thiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide are largely determined by its imidazo[2,1-b]thiazole core. This core is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have antitumor or cytotoxic effects
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: The compound shows promise in the development of new therapeutic drugs.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2,4-Disubstituted thiazoles: These compounds also possess a thiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is unique due to its specific combination of the imidazo[2,1-b]thiazole and pyrimidine-2-carboxamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYHGMSIZWXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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